Cas no 116686-87-4 (1-Propanone,1-(4-amino-3-chlorophenyl)-)
1-Propanone,1-(4-amino-3-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanone,1-(4-amino-3-chlorophenyl)-
- 1-(4-AMINO-3-CHLORO-PHENYL)-PROPAN-1-ONE
- 1-(4-amino-3-chlorophenyl)propan-1-one
- 4'-amino-3'-chloropropiophenone
- AKOS013465533
- DTXSID30363938
- 116686-87-4
- F80001
- SCHEMBL9657091
-
- Inchi: 1S/C9H10ClNO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
- InChI Key: QVDMTGXLOMEWHJ-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(CC)=O)N
Computed Properties
- Exact Mass: 183.04500
- Monoisotopic Mass: 183.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09000
- LogP: 3.09610
1-Propanone,1-(4-amino-3-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2004767-100mg |
1-(4-Amino-3-chlorophenyl)propan-1-one |
116686-87-4 | 97% | 100mg |
¥519.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2004767-250mg |
1-(4-Amino-3-chlorophenyl)propan-1-one |
116686-87-4 | 97% | 250mg |
¥1279.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2004767-1g |
1-(4-Amino-3-chlorophenyl)propan-1-one |
116686-87-4 | 97% | 1g |
¥4860.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2004767-5g |
1-(4-Amino-3-chlorophenyl)propan-1-one |
116686-87-4 | 97% | 5g |
¥21768.00 | 2024-08-09 |
1-Propanone,1-(4-amino-3-chlorophenyl)- Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 1-Propanone,1-(4-amino-3-chlorophenyl)-
1-Propanone, 1-(4-Amino-3-Chlorophenyl)- (CAS No. 116686-87-4): An Overview of a Versatile Compound in Pharmaceutical Research
1-Propanone, 1-(4-Amino-3-Chlorophenyl)- (CAS No. 116686-87-4) is a significant compound in the field of pharmaceutical research and development. This molecule, also known as 4-Amino-3-chlorophenylacetone, has garnered attention due to its potential applications in the synthesis of various bioactive compounds and its role in medicinal chemistry. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent advancements in its use in pharmaceutical research.
Chemical Properties and Structure
1-Propanone, 1-(4-Amino-3-Chlorophenyl)- is an organic compound with the molecular formula C9H10ClNO. It consists of a propanone backbone substituted with a 4-amino-3-chlorophenyl group. The presence of the amino and chloro substituents imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
The compound is a colorless to pale yellow liquid at room temperature and has a molecular weight of approximately 187.63 g/mol. Its solubility in water is limited, but it is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. The compound's stability is influenced by factors such as pH, temperature, and exposure to light.
Synthesis Methods
The synthesis of 1-Propanone, 1-(4-Amino-3-Chlorophenyl)- can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-amino-3-chlorobenzaldehyde with acetone in the presence of a suitable catalyst. This reaction typically proceeds via a condensation mechanism followed by reduction to form the desired product.
An alternative approach involves the use of transition metal-catalyzed coupling reactions. For example, palladium-catalyzed coupling reactions can be employed to couple 4-amino-3-chlorophenylboronic acid with acetone derivatives under mild conditions. This method offers high yields and excellent selectivity, making it suitable for large-scale production.
Applications in Pharmaceutical Research
1-Propanone, 1-(4-Amino-3-Chlorophenyl)- has found numerous applications in pharmaceutical research due to its versatile reactivity and biological activity. One of the key areas where this compound has shown promise is in the development of novel anti-inflammatory agents. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, 1-Propanone, 1-(4-Amino-3-Chlorophenyl)- has been investigated for its potential as an antitumor agent. Preclinical studies have shown that certain derivatives of this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. These findings have led to increased interest in exploring this compound as a lead structure for the development of new anticancer drugs.
Recent Research Developments
The ongoing research on 1-Propanone, 1-(4-Amino-3-Chlorophenyl)- continues to uncover new applications and mechanisms of action. A recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a scaffold for designing potent inhibitors of protein-protein interactions (PPIs). The researchers demonstrated that by modifying the amino and chloro substituents, they could enhance the binding affinity and selectivity of the resulting derivatives towards specific PPI targets.
Another notable development involves the use of 1-Propanone, 1-(4-Amino-3-Chlorophenyl)- in combination therapy approaches for treating multidrug-resistant infections. Researchers at a leading pharmaceutical company have reported that combining this compound with existing antibiotics can significantly enhance their efficacy against resistant bacterial strains. This synergistic effect offers a promising strategy for overcoming antibiotic resistance, which remains a major global health challenge.
Safety Considerations and Future Outlook
1-Propanone, 1-(4-Amino-3-Chlorophenyl)- holds great potential for various applications in pharmaceutical research, it is essential to consider safety aspects during its handling and use. Proper personal protective equipment (PPE) should be worn when working with this compound to minimize exposure risks. Additionally, appropriate storage conditions should be maintained to ensure its stability and prevent degradation.
The future outlook for 1-Propanone, 1-(4-Amino-3-Chlorophenyl)- is promising as ongoing research continues to uncover new applications and optimize its properties for specific therapeutic needs. As more studies are conducted and clinical trials are initiated, it is likely that this compound will play an increasingly important role in the development of novel drugs targeting various diseases.
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